molecular formula C15H12BrN3O4S B2512231 2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034384-49-9

2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2512231
CAS No.: 2034384-49-9
M. Wt: 410.24
InChI Key: CKTIVOPNYUFDSG-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is an intricate organic compound with potential applications in various scientific fields. Structurally, it consists of a brominated aromatic ring, a sulfonamide group, and a pyrrolopyridine moiety, creating a unique molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route begins with the bromination of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide. This can be achieved by reacting it with a brominating agent like N-bromosuccinimide (NBS) under conditions of light or heat to produce the target compound.

Steps:

  • React N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide with NBS.

  • Conduct the reaction under photochemical or thermal conditions.

  • Isolate the product via purification methods such as recrystallization or chromatography.

Industrial Production Methods

While the industrial production methods are typically proprietary, they generally involve scalable versions of the laboratory synthesis described. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, making it a versatile intermediate.

  • Oxidation and Reduction: The compound can undergo oxidative and reductive transformations, often modifying the sulfonamide or pyrrolopyridine moieties.

Common Reagents and Conditions

  • Substitution: Nucleophiles such as amines or thiols in solvents like DMF or DMSO.

  • Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: Hydride donors like sodium borohydride (NaBH4).

Major Products

  • Substitution Products: Depending on the nucleophile, amine or thiol derivatives.

  • Oxidation Products: Sulfone derivatives.

  • Reduction Products: Reduced forms of the pyrrolopyridine ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for constructing more complex molecules. Its reactivity can be exploited to introduce various functional groups.

Biology

Potentially, it can be used in biological assays to study enzyme interactions or as a building block for creating bioactive molecules.

Medicine

Research into its pharmacological potential could lead to the development of new therapeutic agents, particularly if it demonstrates biological activity.

Industry

Its chemical properties might make it suitable for applications in material science, such as the design of new polymers or catalysts.

Comparison with Similar Compounds

  • 2-bromo-N-(phenylsulfonyl)benzenesulfonamide

  • 2-bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

  • 2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide derivatives with various substituents.

Properties

IUPAC Name

2-bromo-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c16-11-5-1-2-6-12(11)24(22,23)18-8-9-19-14(20)10-4-3-7-17-13(10)15(19)21/h1-7,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTIVOPNYUFDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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